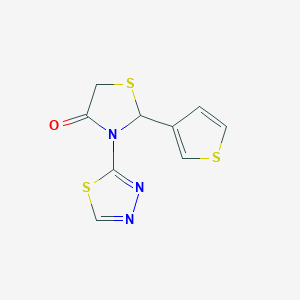
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a unique structure combining thiadiazole, thiophene, and thiazolidinone moieties, which contribute to its wide range of applications in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography. The compound can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学研究应用
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one has several scientific research applications:
作用机制
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share similar structural features and biological activities.
Thiazolidinone Derivatives: Compounds such as 2-thioxo-1,3-thiazolidin-4-one and 2-imino-1,3-thiazolidin-4-one also exhibit comparable properties.
属性
CAS 编号 |
91260-07-0 |
|---|---|
分子式 |
C9H7N3OS3 |
分子量 |
269.4 g/mol |
IUPAC 名称 |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-1-2-14-3-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
InChI 键 |
PCPXPSJLFMWURC-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NN=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















